molecular formula C19H14N6OS B14924807 N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14924807
M. Wt: 374.4 g/mol
InChI Key: AQAFXXWUEMCQGQ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiophene derivative, followed by the formation of the triazolopyrimidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14N6OS

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H14N6OS/c1-11-12(2)27-18(14(11)9-20)24-17(26)16-8-15(13-6-4-3-5-7-13)23-19-21-10-22-25(16)19/h3-8,10H,1-2H3,(H,24,26)

InChI Key

AQAFXXWUEMCQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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